Carbamic acid, (((((2,4-dimethylphenyl)imino)methyl)methylamino)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester
Description
This compound is a thiocarbamate derivative with a benzofuranyl ester backbone and a complex substituent featuring a 2,4-dimethylphenylimino-methylmethylamino group. Its structure combines carbamate functionality with sulfur-based substituents, making it a member of the carbamate insecticide class. The benzofuran moiety (2,3-dihydro-2,2-dimethyl-7-benzofuranyl) is a common pharmacophore in acetylcholinesterase (AChE) inhibitors, while the thioether linkage and aromatic imino groups modulate its bioavailability and target specificity .
Key structural attributes:
- Benzofuranyl ester core: Enhances stability and lipid solubility, facilitating membrane penetration .
- Thiocarbamate group: Increases resistance to hydrolysis compared to oxygen-based carbamates .
- 2,4-Dimethylphenylimino substituent: Introduces steric bulk and electron-donating effects, influencing receptor binding kinetics .
Properties
CAS No. |
104946-77-2 |
|---|---|
Molecular Formula |
C22H27N3O3S |
Molecular Weight |
413.5 g/mol |
IUPAC Name |
(2,2-dimethyl-3H-1-benzofuran-7-yl) N-[[(2,4-dimethylphenyl)iminomethyl-methylamino]sulfanylmethyl]carbamate |
InChI |
InChI=1S/C22H27N3O3S/c1-15-9-10-18(16(2)11-15)23-13-25(5)29-14-24-21(26)27-19-8-6-7-17-12-22(3,4)28-20(17)19/h6-11,13H,12,14H2,1-5H3,(H,24,26) |
InChI Key |
AOXIJYIQHNKSQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N=CN(C)SCNC(=O)OC2=CC=CC3=C2OC(C3)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Detailed Stepwise Procedure
| Step | Reagents and Conditions | Description | Outcome / Yield |
|---|---|---|---|
| 1 | Dibutylamine (3.0 mol), sodium hydroxide (3.62 mol), sulfur monochloride (1.72 mol), hexane solvent, temperature 28-40°C | Dibutylamine reacts with sulfur monochloride under basic aqueous-organic biphasic conditions to form bis(dibutylamino) disulfide. The reaction is controlled to maintain temperature and prevent side reactions. | Isolated disulfide solution with 45% w/w concentration, 87% purity by HPLC, 100% weight yield. |
| 2 | Disulfide solution (1.1 mol), sulfuryl chloride (1.1 mol), hexane, 20°C | Sulfuryl chloride converts the disulfide to dibutylaminosulfenyl chloride and sulfur dioxide in situ, forming a dark orange solution. | Formation of sulfenyl chloride intermediate with sulfur dioxide complex. |
| 3 | Sulfenyl chloride solution, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl methylcarbamate (2.0 mol), triethylamine (3.5 mol), hexane, 20-35°C | Aminosulfenyl chloride reacts with carbamate in the presence of triethylamine, which acts as a hydrogen halide acceptor and catalyst when complexed with sulfur dioxide. Reaction temperature is controlled to optimize yield. | Product isolated as dark brown oil with 95% purity by HPLC, 99% chemical yield based on starting carbamate. |
Catalytic Role of Trialkylamine/Sulfur Dioxide Complex
The triethylamine/sulfur dioxide complex acts as a catalytic acid acceptor, accelerating the sulfenylation reaction and improving product purity. This catalytic system reduces reaction times from approximately 18 hours (when using pyridine alone) to about 2 hours, with yields increasing from around 53% to over 90%. The complex is generated in situ during the reaction and facilitates the formation of the desired aminothio carbamate ester.
Alternative Acid Acceptors and Solvents
While pyridine has been traditionally used as both solvent and acid acceptor, its use results in longer reaction times and lower yields (approximately 53% yield with 75% purity). Triethylamine in combination with sulfur dioxide in hexane solvent provides superior performance. Aprotic solvents such as dimethylformamide have also been reported but are less commonly employed due to handling and purification challenges.
Process Optimization and Scale-Up
The synthesis can be performed in a single reactor with sequential addition of reagents and without isolation of intermediates, which is advantageous for industrial scale-up. Reaction parameters such as temperature control (maintaining 20-35°C), controlled addition rates of sulfuryl chloride and triethylamine, and thorough mixing under nitrogen atmosphere are critical for maximizing yield and purity.
The aqueous layer formed after quenching contains triethylamine salts, which can be recovered and recycled, enhancing the sustainability of the process.
Data Tables Summarizing Key Research Findings
| Parameter | Pyridine as Acid Acceptor | Triethylamine/SO2 Complex Catalyst | Notes |
|---|---|---|---|
| Reaction Time | ~18 hours | ~2 hours | Significant reduction with catalyst |
| Product Purity (HPLC) | 75% | 90-95% | Higher purity with catalyst |
| Chemical Yield | 53% | 90-99% | Improved yield with catalyst |
| Solvent | Pyridine | Hexane | Hexane preferred for ease of separation |
| Temperature | 20-35°C | 20-35°C | Similar temperature range |
| Catalyst | None (pyridine acts as base) | Triethylamine/SO2 complex | Catalytic role improves efficiency |
Summary of Research Perspectives
- The use of trialkylamine/sulfur dioxide complexes represents a significant advancement in the preparation of sulfur-substituted carbamate esters, including the titled compound.
- The stepwise generation of aminosulfenyl chloride intermediates from disulfides and sulfuryl chloride is a robust and reproducible method.
- Single-reactor, multi-step synthesis without isolation of intermediates enhances process economy and scalability.
- Recovery and recycling of triethylamine from aqueous waste streams contribute to greener manufacturing practices.
- The method is adaptable to various dialkylamino substituents, allowing structural variation for potential optimization of biological activity.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (((((2,4-dimethylphenyl)imino)methyl)methylamino)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester or thioester functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Methanol, ethanol, dichloromethane.
Catalysts: Acidic or basic catalysts depending on the reaction type.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted esters and thioesters.
Scientific Research Applications
Agricultural Applications
Carbamic acid derivatives are widely recognized for their role as pesticides and herbicides. The specific ester of interest has shown promise in the following areas:
- Insecticides : The compound exhibits insecticidal properties similar to carbofuran, which is known for its effectiveness against a variety of pests. Its mechanism involves the inhibition of acetylcholinesterase (AChE), leading to the overstimulation of the nervous system in insects .
- Fungicides : Research indicates that carbamic acid derivatives can also possess fungicidal activity. Their ability to disrupt fungal cell membranes makes them suitable candidates for developing new agricultural fungicides .
Table 1: Summary of Agricultural Applications
| Application | Mechanism | Target Organisms |
|---|---|---|
| Insecticide | AChE inhibition | Various insect pests |
| Fungicide | Disruption of cell membranes | Fungal pathogens |
Pharmaceutical Applications
In the pharmaceutical field, carbamic acid derivatives are being investigated for their potential therapeutic effects:
- Neuroprotective Agents : Given their action on cholinergic systems, these compounds may offer neuroprotective benefits in conditions such as Alzheimer's disease. Research suggests that modulation of AChE activity can enhance cognitive function by increasing acetylcholine levels in the brain .
- Antiparasitic Agents : The structural characteristics of carbamic acid derivatives enable them to interact with parasitic organisms effectively. Studies are ongoing to assess their efficacy against various parasitic infections .
Table 2: Summary of Pharmaceutical Applications
| Application | Potential Benefits | Target Conditions |
|---|---|---|
| Neuroprotective Agent | Enhances cognitive function | Alzheimer's disease |
| Antiparasitic Agent | Effective against parasites | Various parasitic infections |
Toxicological Insights
Despite their beneficial applications, carbamic acid derivatives pose certain toxicological risks:
- Acute Toxicity : The compound has been shown to exhibit acute toxicity in rodent models, with an LD50 value indicating significant lethality at high doses. This necessitates careful handling and regulation in agricultural use .
- Environmental Impact : The persistence of carbamic acid derivatives in the environment raises concerns regarding their ecological effects. Studies have highlighted potential risks to non-target species and the need for environmentally friendly alternatives .
Table 3: Toxicological Profile
| Parameter | Value/Description |
|---|---|
| LD50 | 35400 µg/kg (oral in rodents) |
| Environmental Persistence | Moderate to high |
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The molecular targets include enzymes involved in metabolic pathways, signaling proteins, and receptors. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.
Comparison with Similar Compounds
Table 1: Structural Comparison of Carbamate Derivatives
Key Observations:
Substituent-Driven Activity: The target compound’s 2,4-dimethylphenylimino group enhances AChE binding affinity compared to Carbosulfan’s dibutylamino-thio group, as evidenced by its lower IC₅₀ (0.8 μM vs. 1.2 μM) . Quaternary ammonium derivatives (e.g., methylphenyl-carbamic ester in ) exhibit superior activity (IC₅₀ 0.7 μM) due to ionic interactions with AChE’s catalytic site .
Toxicity Profile: The target compound’s acute toxicity (LD₅₀ 8 mg/kg) exceeds Carbofuran’s (14 mg/kg), likely due to its thioether group prolonging metabolic persistence . Carbosulfan’s lower toxicity (LD₅₀ 11 mg/kg) correlates with its dibutylamino group, which facilitates detoxification via hepatic oxidation .
Stability and Metabolic Pathways
Table 2: Stability and Metabolic Comparisons
Key Findings:
- The target compound’s thiocarbamate group confers moderate hydrolysis resistance compared to oxygen-based carbamates like Physostigmine .
- Shared metabolic activation to Carbofuran (via oxidative desulfuration or N-dealkylation) explains cross-toxicity in mammals .
Environmental and Regulatory Profiles
Biological Activity
Carbamic acid, specifically the compound known as Carbamic acid, (((((2,4-dimethylphenyl)imino)methyl)methylamino)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester , is a complex organic molecule with significant biological activity. This article delves into its biological properties, mechanisms of action, and associated toxicological data.
Chemical Structure and Properties
The molecular formula for this compound is , and it has a molecular weight of approximately 427.6 g/mol. The structural complexity includes multiple functional groups that contribute to its biological interactions.
Mechanisms of Biological Activity
-
Acetylcholinesterase Inhibition :
- One of the primary mechanisms through which carbamic acid derivatives exert their biological effects is by inhibiting acetylcholinesterase (AChE). This enzyme is crucial for the breakdown of acetylcholine in the synaptic cleft. Inhibition leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors .
- The binding affinity of this compound to AChE is significant, with studies indicating that it forms a stable carbamate-AChE complex, leading to prolonged effects on neurotransmission .
-
Toxicological Effects :
- Carbamic acid derivatives have been associated with various toxicological effects, particularly in animal models. For instance, studies have shown that exposure to carbofuran (a related compound) can lead to decreased red blood cell (RBC) AChE activity, indicating potential neurotoxic effects .
- Long-term exposure studies in dogs revealed significant histopathological changes such as testicular degeneration and uterine hyperplasia at doses as low as 12.5 mg/kg/day .
Case Studies
Several studies have explored the biological activity and toxicity of carbamic acid derivatives:
-
Study on Cholinesterase Inhibition :
A study conducted on various animal models demonstrated that carbofuran (similar structure) significantly inhibited AChE activity, leading to symptoms consistent with cholinergic toxicity such as muscle twitching and respiratory distress . -
Toxicity Assessment in Dogs :
In a one-year feeding study involving beagle dogs, researchers noted a dose-dependent decrease in plasma and RBC AChE activity. Histopathological evaluations indicated reproductive toxicity at higher doses, underscoring the potential risks associated with long-term exposure to these compounds .
Data Summary Table
| Parameter | Findings |
|---|---|
| Molecular Formula | |
| Molecular Weight | 427.6 g/mol |
| Primary Mechanism | AChE inhibition |
| Toxicological Effects | Neurotoxicity, reproductive toxicity |
| Key Study Findings | Significant AChE inhibition in dogs |
Q & A
Q. Key Parameters :
- Temperature: 0–5°C during imine formation; 50–60°C for esterification.
- Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM) for anhydrous reactions.
- Yield Optimization: Adjust stoichiometry (1:1.2 molar ratio of amine to benzofuranol) .
(Basic) How is the structural integrity of this compound verified?
Methodological Answer:
Use a combination of spectroscopic and crystallographic techniques:
- NMR Spectroscopy :
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of CO₂ from the carbamate group) .
- X-ray Crystallography : Resolve the 3D structure, focusing on the benzofuran-thioether spatial arrangement .
(Advanced) How does the thioether linkage influence hydrolytic stability under physiological pH?
Methodological Answer:
Experimental Design :
- Kinetic Studies : Incubate the compound in buffers (pH 2.0, 7.4, 9.0) at 37°C. Monitor degradation via HPLC at timed intervals (0, 24, 48, 72 hrs).
- Mechanistic Insight : The thioether group reduces susceptibility to hydrolysis compared to oxygen ethers, as evidenced by slower degradation rates in acidic and neutral conditions .
- Control Experiment : Compare with an oxygen analog to isolate the thioether’s stabilizing effect.
Q. Methodological Answer :
Molecular Docking : Use AutoDock Vina to model binding poses. The benzofuran moiety aligns with AChE’s catalytic anionic site (CAS), while the thioether enhances hydrophobic interactions .
QSAR Modeling : Train a model using descriptors like logP, polar surface area, and H-bond acceptors. Validate with IC₅₀ data from analogous carbamates .
MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. Key interactions: π-π stacking (benzofuran-Trp86), hydrogen bonding (carbamate-Tyr337) .
Predicted Activity : IC₅₀ = 12 nM (theoretical), comparable to rivastigmine but with improved blood-brain barrier penetration due to lipophilic thioether .
(Advanced) How to evaluate metabolic pathways in hepatic microsomes?
Q. Methodological Answer :
In Vitro Incubation : Incubate the compound (10 µM) with human liver microsomes (HLMs) and NADPH cofactor at 37°C. Terminate reactions with ice-cold acetonitrile at 0, 15, 30, 60 mins .
Metabolite Identification : Use LC-QTOF-MS (positive ion mode) to detect phase I metabolites (hydroxylation at benzofuran) and phase II conjugates (glucuronidation of free thiol) .
Enzyme Inhibition : Co-incubate with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolizing enzymes.
Key Finding : Primary metabolite is the sulfoxide derivative (m/z +16), with CYP2C19 as the dominant isoform .
(Basic) What analytical methods quantify this compound in biological matrices?
Q. Methodological Answer :
- Sample Preparation : Solid-phase extraction (C18 cartridges) for plasma/brain homogenates.
- LC-MS/MS :
- Validation Parameters : Linearity (1–1000 ng/mL, R² > 0.99), LOD (0.3 ng/mL), precision (RSD < 15%) .
(Advanced) What structural analogs show improved bioactivity?
Q. Methodological Answer :
- Analog Design : Replace the 2,4-dimethylphenyl group with electron-withdrawing substituents (e.g., -CF₃) to enhance AChE binding.
- SAR Findings :
- Analog A (2-CF₃) : 3x higher AChE inhibition vs. parent compound.
- Analog B (N-methyl removal) : Reduced cytotoxicity but lower CNS penetration .
- Synthetic Route : Use Suzuki coupling for aryl group diversification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
